Vismodegib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Vismodegib is a targeted therapy medication that has been primarily studied for its potential in treating cancers driven by mutations in the hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue repair in adults. However, abnormal activation of the Hh pathway can contribute to uncontrolled cell growth and tumor formation [National Cancer Institute, ].

Inhibiting the Hedgehog Pathway

Vismodegib works by specifically inhibiting a protein called smoothened homologue (SMO). SMO is a key component of the Hh pathway, and by blocking its function, Vismodegib disrupts the signaling cascade that promotes tumor growth. This makes Vismodegib a valuable tool for researchers studying the role of the Hh pathway in cancer development and progression.

Clinical Trial Investigations

Vismodegib has been investigated in clinical trials for various cancers, including basal cell carcinoma, medulloblastoma, and advanced esophageal squamous cell carcinoma. These trials have aimed to assess the efficacy and safety of Vismodegib as a treatment option, either alone or in combination with other therapies [Wolff et al., 2009; Catenacci et al., 2015; Juergens et al., 2012].

Here are some specific examples:

- Basal cell carcinoma: Vismodegib has been approved by the FDA for the treatment of advanced basal cell carcinoma, a type of skin cancer with mutations in the Hh pathway [FDA, ].

- Medulloblastoma: Studies have explored the use of Vismodegib in combination with other therapies for medulloblastoma, a childhood brain tumor often associated with Hh pathway activation [Juergens et al., 2012].

Vismodegib is a small molecule drug that serves as a selective inhibitor of the Hedgehog signaling pathway, specifically targeting the smoothened homologue protein. This pathway is crucial for cellular growth and differentiation, and its dysregulation is implicated in various cancers, particularly basal cell carcinoma. Approved by the United States Food and Drug Administration in 2012 under the trade name Erivedge, vismodegib was the first drug to target this pathway, marking a significant advancement in cancer therapy .

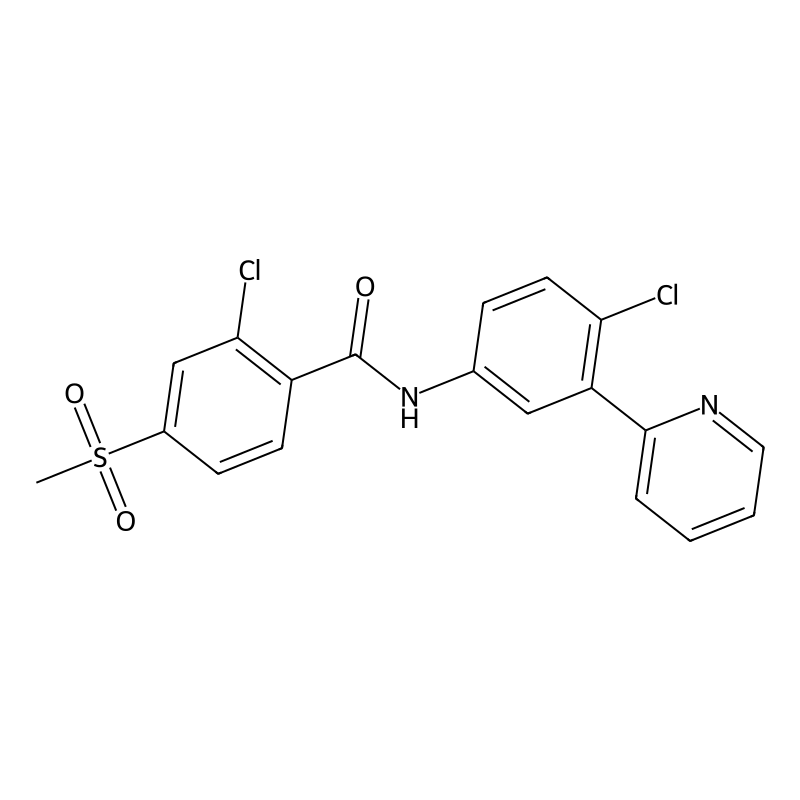

The chemical formula of vismodegib is C₁₉H₁₄Cl₂N₂O₃S, with a molecular weight of approximately 421.297 g/mol. Its structure includes a benzamide core with two chlorine atoms and a methylsulfonyl group, which contribute to its pharmacological properties .

Vismodegib acts by inhibiting the Hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue repair []. In some cancers, including BCC, this pathway becomes abnormally activated, promoting uncontrolled cell growth []. Vismodegib binds to Smoothened, a transmembrane protein essential for the pathway's signal transduction. This binding disrupts the pathway, leading to tumor cell death or growth arrest [].

Vismodegib undergoes several metabolic processes within the body. It is primarily metabolized through oxidation, glucuronidation, and ring cleavage, with major involvement of cytochrome P450 enzymes CYP2C9 and CYP3A4. Over 98% of vismodegib circulates unchanged in the bloodstream, demonstrating its stability as a compound . The elimination of vismodegib occurs mainly through feces (approximately 82%) and urine (around 4%), with an elimination half-life of about 12 days after a single dose and approximately 4 days with continuous dosing .

Vismodegib exerts its biological effects by binding to the smoothened homologue protein, inhibiting its activity and thereby blocking the Hedgehog signaling pathway. This inhibition prevents the activation of downstream transcription factors GLI1 and GLI2, which are essential for the expression of genes involved in tumorigenesis. The drug has shown efficacy in treating locally advanced basal cell carcinoma, particularly in patients who are not candidates for surgery or other local therapies .

Common adverse effects associated with vismodegib include muscle spasms, fatigue, alopecia (hair loss), dysgeusia (taste alteration), and weight loss. There are also concerns regarding potential severe cutaneous adverse reactions and musculoskeletal issues .

- Formation of the Benzamide Core: A chlorinated aromatic compound is reacted with a sulfonyl chloride to form the benzamide structure.

- Pyridine Substitution: A pyridine derivative is introduced through nucleophilic substitution reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.

These synthetic methods are designed to yield vismodegib in sufficient quantities while maintaining cost-effectiveness for commercial production .

Vismodegib has been studied for its interactions with various drugs and biological systems. Notably:

- Drug Interactions: Due to its metabolism via CYP2C9 and CYP3A4 enzymes, co-administration with drugs that inhibit or induce these enzymes may alter vismodegib levels.

- Biological Interactions: Research indicates that vismodegib can cause embryo-fetal toxicity; hence it is contraindicated during pregnancy due to risks of severe birth defects .

- Adverse Reactions: Monitoring for severe skin reactions and electrolyte imbalances is recommended during treatment due to potential interactions with other medications affecting these parameters .

Several compounds share similarities with vismodegib in terms of mechanism or therapeutic application. These include:

| Compound Name | Mechanism | Indication | Unique Features |

|---|---|---|---|

| Sonidegib | Hedgehog pathway inhibitor | Basal cell carcinoma | Administered topically |

| LDE225 (Sonidegib) | Hedgehog signaling antagonist | Advanced basal cell carcinoma | Oral formulation |

| GDC-0449 | Hedgehog signaling inhibitor | Basal cell carcinoma | Same as vismodegib; different studies |

| Taladegib | Hedgehog pathway inhibitor | Various cancers | Potentially less toxicity |

Vismodegib stands out due to its specific binding affinity for smoothened homologue and its established clinical use as the first FDA-approved drug targeting this pathway. Its unique profile emphasizes both efficacy and safety considerations compared to similar compounds .

Allosteric Modulation of Smoothened G-Protein Coupling Dynamics

The antagonistic effects of vismodegib extend beyond simple competitive inhibition at the transmembrane domain binding site. Crystal structure analysis reveals that vismodegib binding induces profound conformational changes that propagate throughout the Smoothened receptor structure, demonstrating a sophisticated allosteric mechanism [2] [4].

Upon vismodegib binding, the upper portion of transmembrane helix 6 undergoes a significant conformational shift, moving approximately 15 degrees toward the linker domain and cysteine-rich domain [2]. This movement is primarily driven by the interaction between Phe484 and the methylsulfone moiety of vismodegib [2]. The displacement of transmembrane helix 6 triggers a cascade of structural rearrangements that affect multiple receptor domains [2].

The conformational changes induced by vismodegib binding result in a rotational movement of the cysteine-rich domain relative to the transmembrane domain [2]. This rotation allows extracellular loop 3 to intrude into the sterol-binding groove of the cysteine-rich domain, fundamentally altering the receptor's capacity to bind endogenous activating ligands [2]. The side chain of Arg161 within the cysteine-rich domain forms a stacking interaction with Trp109 and occupies the space normally reserved for cholesterol binding [2].

Molecular dynamics simulations have provided additional insight into the allosteric mechanism by which vismodegib disrupts G-protein coupling dynamics [4]. These studies reveal that vismodegib binding stabilizes Smoothened in an inactive conformation through coordinated movements of transmembrane helices 5, 6, and 7 [4]. The antagonist prevents the outward movement of these helices that is required for G-protein coupling and downstream signaling activation [4] [5].

The intracellular consequences of vismodegib binding include significant conformational changes in the intracellular loops that are critical for G-protein interaction [4]. Specifically, intracellular loop 2 adopts a closed conformation, intracellular loop 3 becomes more open, and intracellular loop 1 moves away from the central transmembrane bundle [4]. These changes collectively prevent the formation of the active receptor conformation required for productive G-protein coupling [4].

Downstream Effects on GLI Transcription Factor Activation

The inhibition of Smoothened by vismodegib ultimately manifests through dramatic alterations in the activity and processing of GLI transcription factors, the final effectors of Hedgehog signaling [6]. The three GLI proteins (GLI1, GLI2, and GLI3) exhibit distinct responses to vismodegib treatment, reflecting their unique roles within the Hedgehog signaling cascade [6] [7].

GLI1, which functions primarily as a transcriptional activator, shows marked reduction in both expression levels and transcriptional activity following vismodegib treatment [8] [9]. Clinical studies have demonstrated that GLI1 messenger RNA expression serves as a robust biomarker for Hedgehog pathway activity, with vismodegib treatment leading to significant decreases in GLI1 expression within days of treatment initiation [9]. This reduction in GLI1 activity directly correlates with decreased transcription of downstream target genes including PTCH1, HIP1, and various genes involved in cellular proliferation and survival [8] [6].

GLI2, which can function as both a transcriptional activator and repressor depending on its processing state, undergoes complex changes in response to vismodegib treatment [6]. Under normal Hedgehog signaling conditions, GLI2 is maintained in its full-length activator form through protection from proteolytic processing [6]. Vismodegib treatment disrupts this protection, leading to increased proteolytic processing of GLI2 into its repressor form [6]. This shift from activator to repressor function represents a key mechanism by which vismodegib not only blocks pathway activation but actively promotes pathway repression [6].

GLI3 processing is less dramatically affected by vismodegib treatment, as this transcription factor normally functions primarily as a repressor under basal conditions [6]. However, vismodegib treatment ensures that GLI3 remains in its repressor form, preventing any potential conversion to an activator state that might occur under conditions of pathway hyperactivation [6]. The maintained repressor function of GLI3 contributes to the tumor suppressor effects observed with vismodegib treatment [6].

The downstream transcriptional consequences of altered GLI function include widespread changes in gene expression patterns. Key target genes that are downregulated following vismodegib treatment include cell cycle regulators, anti-apoptotic factors such as BCL2, and stem cell maintenance factors [8] [10]. Conversely, pro-apoptotic genes such as death receptors TRAIL-R1 and TRAIL-R2 are upregulated, contributing to the therapeutic efficacy of vismodegib in Hedgehog-dependent cancers [8].

Comparative Binding Affinity Analysis with Cyclopamine Analogues

The binding affinity and selectivity profile of vismodegib can be understood through comparison with cyclopamine, the prototypical Smoothened antagonist, and related analogues [3] [11]. These comparative studies reveal important differences in binding mechanisms, potency, and resistance profiles that have clinical implications for therapeutic applications.

Vismodegib demonstrates high binding affinity for wild-type Smoothened, with IC50 values ranging from 2.8 to 12.7 nanomolar in mouse and human cell lines respectively [12]. This represents a significant improvement in potency compared to cyclopamine, which exhibits IC50 values in the micromolar range [3]. The enhanced potency of vismodegib is attributed to its optimized chemical structure, which was designed through structure-activity relationship studies to maximize binding affinity while improving pharmaceutical properties [1].

Cyclopamine exhibits a unique dual binding profile, capable of interacting with both the transmembrane domain and the cysteine-rich domain of Smoothened [11]. When bound to the cysteine-rich domain, cyclopamine functions as an agonist, while transmembrane domain binding results in antagonistic activity [11]. This dual binding capability contrasts with vismodegib, which binds exclusively to the transmembrane domain and functions as a pure antagonist [2].

The resistance mutation profile provides additional insight into the comparative binding mechanisms of these compounds. Vismodegib shows dramatically reduced binding affinity for common resistance mutations such as Asp473His, with approximately 1000-fold loss of affinity observed in binding assays [13]. In contrast, cyclopamine and related analogues maintain greater binding affinity for these mutant receptors, suggesting that the cyclopamine binding site may be less susceptible to mutation-induced structural changes [13].

Molecular dynamics simulations have revealed that the binding kinetics of vismodegib and cyclopamine differ significantly [11]. Vismodegib binding results in a more restricted conformational ensemble for Smoothened, with the receptor predominantly adopting inactive conformations [11]. Cyclopamine binding, particularly at the cysteine-rich domain, allows for greater conformational flexibility and can promote active-state conformations under certain conditions [11].

The sterol displacement mechanism represents another key difference between vismodegib and cyclopamine analogues. Vismodegib binding to the transmembrane domain indirectly displaces cholesterol from the cysteine-rich domain through allosteric conformational changes [2] [3]. This indirect mechanism contrasts with direct competitive inhibition at the sterol binding site, which would be expected for compounds that bind directly to the cysteine-rich domain [3].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 2.7

Appearance

Storage

UNII

Drug Indication

Erivedge is indicated for the treatment of adult patients with: - symptomatic metastatic basal cell carcinoma- locally advanced basal cell carcinoma inappropriate for surgery or radiotherapy

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Erivedge

FDA Approval: Yes

Vismodegib is approved to treat: Basal cell carcinoma (a type of skin cancer ). It is used in adults whose disease has metastasized (spread to other parts of the body). It is also used in adults with locally advanced disease that has recurred (come back) after surgery or who cannot be treated with surgery or radiation.

Vismodegib is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Pharmacology

Vismodegib is an orally bioavailable small molecule with potential antineoplastic activity. Hedgehog antagonist GDC-0449 targets the Hedgehog signaling pathway, blocking the activities of the Hedgehog-ligand cell surface receptors PTCH and/or SMO and suppressing Hedgehog signaling. The Hedgehog signaling pathway plays an important role in tissue growth and repair; aberrant constitutive activation of Hedgehog pathway signaling and uncontrolled cellular proliferation may be associated with mutations in the Hedgehog-ligand cell surface receptors PTCH and SMO.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX43 - Vismodegi

Mechanism of Action

Vismodegib is an inhibitor of the Hedgehog pathway. Vismodegib binds to and inhibits Smoothened, a transmembrane protein involved in Hedgehog signal transduction.

Recent evidence from in vitro and in vivo studies has demonstrated that aberrant reactivation of the Sonic Hedgehog (SHH) signaling pathway regulates genes that promote cellular proliferation in various human cancer stem cells (CSCs). Therefore, the chemotherapeutic agents that inhibit activation of Gli transcription factors have emerged as promising novel therapeutic drugs for pancreatic cancer. GDC-0449 (Vismodegib), orally administrable molecule belonging to the 2-arylpyridine class, inhibits SHH signaling pathway by blocking the activities of Smoothened. The objectives of this study were to examine the molecular mechanisms by which GDC-0449 regulates human pancreatic CSC characteristics in vitro. GDC-0499 inhibited cell viability and induced apoptosis in three pancreatic cancer cell lines and pancreatic CSCs. This inhibitor also suppressed cell viability, Gli-DNA binding and transcriptional activities, and induced apoptosis through caspase-3 activation and PARP cleavage in pancreatic CSCs. GDC-0449-induced apoptosis in CSCs showed increased Fas expression and decreased expression of PDGFRa. Furthermore, Bcl-2 was down-regulated whereas TRAIL-R1/DR4 and TRAIL-R2/DR5 expression was increased following the treatment of CSCs with GDC-0449. Suppression of both Gli1 plus Gli2 by shRNA mimicked the changes in cell viability, spheroid formation, apoptosis and gene expression observed in GDC-0449-treated pancreatic CSCs. Thus, activated Gli genes repress DRs and Fas expressions, up-regulate the expressions of Bcl-2 and PDGFRa and facilitate cell survival. These data suggest that GDC-0499 can be used for the management of pancreatic cancer by targeting pancreatic CSCs.

Hedgehog (Hh) signaling is involved in the pathogenesis of liver fibrosis. It has been previously shown that Hh-inhibitor cyclopamine (CYA) can reduce liver fibrosis in rats. However, CYA is not stable in vivo, which limits its clinical application. This study compares the antifibrotic potential of two known Hh antagonists, vismodegib (GDC-0449, abbreviated to GDC) and CYA. GDC is a synthetic molecule presently in clinical cancer trials and has been reported to be safe and efficacious. These drugs attenuated early liver fibrosis in common bile duct ligated rats, improved liver function, and prevented hepatic stellate cell (HSC) activation, thereby suppressing epithelial to mesenchymal transition (EMT). While both CYA and GDC increased the number of proliferating cell nuclear antigen positive liver cells in vivo, only CYA increased Caspase-3 expression in HSCs in rat livers, suggesting that while GDC and CYA effectively attenuate early liver fibrosis, their hepatoprotective effects may be mediated through different modes of action. Thus, GDC has the potential to serve as a new therapeutic agent for treating early liver fibrosis.

KEGG Target based Classification of Drugs

Frizzled / Smoothened family

Smoothened

SMO [HSA:6608] [KO:K06226]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Vismodegib is excreted mostly unchanged. Vismodegib and its metabolites are mainly eliminated through feces. Approximately 82% and 4.4% of the administered dose are recovered in feces and urine, respectively.

The volume of distribution of vismodegib ranges between 16.4 and 26.6 L.

The volume of distribution of vismodegib ranges from 16.4 to 26.6 L. Vismodegib plasma protein binding in patients is greater than 99%. Vismodegib binds to both human serum albumin and alpha-1-acid glycoprotein (AAG) and binding to AAG is saturable.

The single dose absolute bioavailability of vismodegib is 31.8%. Absorption is saturable as evidenced by the lack of dose proportional increase in exposure after a single dose of 270 mg or 540 mg vismodegib. Erivedge capsule may be taken without regard to meals because the systemic exposure of vismodegib at steady state is not affected by food.

Vismodegib and its metabolites are eliminated primarily by the hepatic route with 82% of the administered dose recovered in the feces and 4.4% recovered in urine.

While recent publications have suggested the pharmacokinetics (PK) of vismodegib appear to be non-linear, there has not been a report describing the mechanisms of non-linearity. This study provides evidence that two separate processes, namely, solubility-limited absorption and concentration-dependent plasma protein binding, can explain the non-linear PK of vismodegib. This study provides quantitative results which can account for the lower than expected accumulation of vismodegib with continuous daily dosing. Vismodegib has demonstrated clinical activity in patients with advanced basal cell carcinoma. The pharmacokinetics (PK) of vismodegib are non-linear. The objective of this study was to determine whether vismodegib PK change following repeated dosing by administering a tracer intravenous (iv) dose of (14) C-vismodegib with single and multiple oral doses. Healthy post menopausal female subjects (n= 6/group) received either a single or daily 150 mg vismodegib oral dose with a (14) C-labelled 10 ug iv bolus dose administered 2 hr after the single or last oral dose (day 7). Plasma samples were assayed for vismodegib by LC-MS/MS and for (14) C-vismodegib by accelerator mass spectrometry. Following a single i.v. dose, mean clearance, volume of distribution and absolute bioavailability were 43.4 mL hr(-1) , 16.4 l and 31.8%, respectively. Parallel concentration-time profiles following single oral and i.v. administration of vismodegib indicated elimination rate limited PK. Following iv administration at steady-state, mean clearance and volume of distribution were 78.5 mL hr(-1) and 26.8 L, respectively. Comparison of iv PK parameters after single and multiple oral dosing showed similar half-life, increased clearance and volume of distribution (81% and 63% higher, respectively) and decreased bioavailability (77% lower) after repeated dosing. Relative to single dose, the unbound fraction of vismodegib increased 2.4-fold with continuous daily dosing. Vismodegib exhibited a long terminal half-life after oral and iv administration, moderate absolute bioavailability and non-linear PK after repeated dosing. Results from this study suggest that the non-linear PK of vismodegib result from two separate, non-linear processes, namely solubility limited absorption and high affinity, saturable plasma protein binding.

For more Absorption, Distribution and Excretion (Complete) data for Vismodegib (7 total), please visit the HSDB record page.

Metabolism Metabolites

Greater than 98% of the total circulating drug-related components are the parent drug. Metabolic pathways of vismodegib in humans include oxidation, glucuronidation, and pyridine ring cleavage. The two most abundant oxidative metabolites recovered in feces are produced in vitro by recombinant CYP2C9 and CYP3A4/5.

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib) is a potent and selective first-in-class small-molecule inhibitor of the Hedgehog signaling pathway and is currently in clinical development. In this study, we investigated the metabolic fate and disposition of GDC-0449 in rats and dogs after a single oral administration of (14)C-GDC-0449. ... GDC-0449 underwent extensive metabolism in rats and dogs with the major metabolic pathways being oxidation of the 4-chloro-3-(pyridin-2-yl)-phenyl moiety followed by phase II glucuronidation or sulfation. Three other metabolites resulting from an uncommon pyridine ring opening were found, mainly in feces, representing 1.7 to 17.7% of the dose in total in rats and dogs. ...

... Proposed metabolites from exploratory metabolite identification in vitro (rat, dog and human liver microsomes) and in vivo (dog and rat urine) include three primary oxidative metabolites (M1-M3) and three sequential glucuronides (M4-M6). Oxidative metabolites identified in microsomes M1 and M3 were formed primarily by P4503A4/5 (M1) and P4502C9 (M3). GDC-0449 was not a potent inhibitor of P4501A2, P4502B6, P4502D6, and P4503A4/5 with IC50 estimates greater than 20 uM. K(i)'s estimated for P4502C8, P4502C9 and P4502C19 and were 6.0, 5.4 and 24 uM, respectively. An evaluation with Simcyp suggests that GDC-0449 has a low potential of inhibiting P4502C8 and P4502C9. Furthermore, GDC-0449 (15 uM) was not a potent P-glycoprotein/ABCB1 inhibitor in MDR1-MDCK cells.

Wikipedia

Nitidine

FDA Medication Guides

Vismodegib

CAPSULE;ORAL

GENENTECH

03/27/2023

Drug Warnings

Advise patients not to donate blood or blood products while receiving Erivedge and for at least 7 months after the last dose of Erivedge.

Dysregulated hedgehog signaling is the pivotal molecular abnormality underlying basal-cell carcinomas. Vismodegib is a new orally administered hedgehog-pathway inhibitor that produces objective responses in locally advanced and metastatic basal-cell carcinomas. /The researchers/ tested the anti-basal-cell carcinoma efficacy of vismodegib in a randomized, double-blind, placebo-controlled trial in patients with the basal-cell nevus syndrome at three clinical centers from September 2009 through January 2011. The primary end point was reduction in the incidence of new basal-cell carcinomas that were eligible for surgical resection (surgically eligible) with vismodegib versus placebo after 3 months; secondary end points included reduction in the size of existing basal-cell carcinomas. In 41 patients followed for a mean of 8 months (range, 1 to 15) after enrollment, the per-patient rate of new surgically eligible basal-cell carcinomas was lower with vismodegib than with placebo (2 vs. 29 cases per group per year, P<0.001), as was the size (percent change from baseline in the sum of the longest diameter) of existing clinically significant basal-cell carcinomas (-65% vs. -11%, P=0.003). In some patients, all basal-cell carcinomas clinically regressed. No tumors progressed during treatment with vismodegib. Patients receiving vismodegib routinely had grade 1 or 2 adverse events of loss of taste, muscle cramps, hair loss, and weight loss. Overall, 54% of patients (14 of 26) receiving vismodegib discontinued drug treatment owing to adverse events. At 1 month, vismodegib use had reduced the hedgehog target-gene expression by basal-cell carcinoma by 90% (P<0.001) and diminished tumor-cell proliferation, but apoptosis was not affected. No residual basal-cell carcinoma was detectable in 83% of biopsy samples taken from sites of clinically regressed basal-cell carcinomas. Vismodegib reduces the basal-cell carcinoma tumor burden and blocks growth of new basal-cell carcinomas in patients with the basal-cell nevus syndrome. The adverse events associated with treatment led to discontinuation in over half of treated patients. Comment in The following popper user interface control may not be accessible. Tab to the next button to revert the control to an accessible version. Destroy user interface controlVismodegib in advanced basal-cell carcinoma.

FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./

For more Drug Warnings (Complete) data for Vismodegib (8 total), please visit the HSDB record page.

Biological Half Life

The estimated elimination half-life of vismodegib is 4 days after continuous once-daily dosing and 12 days after a single dose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

A rapid equilibrium dialysis (RED) assay followed by a solid phase extraction (SPE) high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) assay for the quantitative determination of unbound vismodegib in human plasma was developed and validated. The equilibrium dialysis was carried out using 0.3 mL plasma samples in the single-use plate RED system at 37 °C for 6 hr. The dialysis samples (0.1 mL) were extracted using a Strata-X-C 33u Polymeric Strong Cation SPE plate and the resulting extracts were analyzed using reverse-phase chromatography and positive electrospray ionization (ESI) mass spectrometry. The standard curve, which ranged from 0.100 to 100 ng/mL for vismodegib, was fitted to a 1/x(2) weighted linear regression model. The lower limit of quantitation (LLOQ, 0.100 ng/mL) was sufficient to quantify unbound concentrations of vismodegib after dialysis. The intra-assay precision of the LC-MS/MS assay, based on the four analytical QC levels (LLOQ, low, medium and high), was within 7.7% CV and inter-assay precision was within 5.5% CV. The assay accuracy, expressed as %Bias, was within + or - 4.0% of the nominal concentration values. Extraction recovery of vismodegib was between 77.9 and 84.0%. The assay provides a means for accurate assessment of unbound vismodegib plasma concentrations in clinical studies.

Storage Conditions

Interactions

In vitro studies indicate that vismodegib is a substrate of the efflux transporter P-glycoprotein (P-gp). When Erivedge is coadministered with drugs that inhibit P-gp (e.g. clarithromycin, erythromycin, azithromycin), systemic exposure of vismodegib and incidence of adverse events of Erivedge may be increased.

Vismodegib elimination involves multiple pathways. Vismodegib is predominantly excreted as an unchanged drug. Several minor metabolites are produced by multiple CYP enzymes. Although vismodegib is a substrate of CYP2C9 and CYP3A4 in vitro, CYP inhibition is not predicted to alter vismodegib systemic exposure since similar steady-state plasma vismodegib concentrations were observed in patients in clinical trials concomitantly treated with CYP3A4 inducers (i.e., carbamazepine, modafinil, phenobarbital) and those concomitantly treated with CYP3A4 inhibitors (i.e., erythromycin, fluconazole).

Vismodegib, a first-in-class oral hedgehog pathway inhibitor, is an effective treatment for advanced basal cell carcinoma. Based on in vitro data, a clinical drug-drug interaction (DDI) assessment of cytochrome P450 (CYP) 2C8 was necessary; vismodegib's teratogenic potential warranted a DDI study with oral contraceptives (OCs). This single-arm, open-label study included two cohorts of patients with locally advanced or metastatic solid malignancies [Cohort 1: rosiglitazone 4 mg (selective CYP2C8 probe); Cohort 2: OC (norethindrone 1 mg/ethinyl estradiol 35 ug; CYP3A4 substrate)]. On Day 1, patients received rosiglitazone or OC. On Days 2-7, patients received vismodegib 150 mg/day. On Day 8, patients received vismodegib plus rosiglitazone or OC. The effect of vismodegib on rosiglitazone and OC pharmacokinetic parameters (primary objective) was evaluated through pharmacokinetic sampling over a 24-h period (Days 1 and 8). RESULTS: The mean + or - SD vismodegib steady-state plasma concentration (Day 8, N = 51) was 20.6 + or - 9.72 uM (range 7.93-62.4 uM). Rosiglitazone AUC(0-inf) and C(max) were similar with concomitant vismodegib [=8% change in geometric mean ratios (GMRs); N = 24]. Concomitant vismodegib with OC did not affect ethinyl estradiol AUC(0-inf) and C(max) (=5% change in GMRs; N = 27); norethindrone C(max) and AUC(0-inf) GMRs were higher (12 and 23%, respectively) with concomitant vismodegib. CONCLUSIONS: This DDI study in patients with cancer demonstrated that systemic exposure of rosiglitazone (a CYP2C8 substrate) or OC (ethinyl estradiol/norethindrone) is not altered with concomitant vismodegib. Overall, there appears to be a low potential for DDIs when vismodegib is co-administered with other medications.

Dates

2: Dubey AK, Dubey S, Handu SS, Qazi MA. Vismodegib: the first drug approved for advanced and metastatic basal cell carcinoma. J Postgrad Med. 2013 Jan-Mar;59(1):48-50. Review. PubMed PMID: 23525058.

3: Cirrone F, Harris CS. Vismodegib and the hedgehog pathway: a new treatment for basal cell carcinoma. Clin Ther. 2012 Oct;34(10):2039-50. doi: 10.1016/j.clinthera.2012.08.011. Epub 2012 Oct 1. Review. PubMed PMID: 23036338.

4: Amaria RN, Bowles DW, Lewis KD, Jimeno A. Vismodegib in basal cell carcinoma. Drugs Today (Barc). 2012 Jul;48(7):459-67. doi: 10.1358/dot.2012.48.7.1808490. Review. PubMed PMID: 22844657.

5: Keating GM. Vismodegib: in locally advanced or metastatic basal cell carcinoma. Drugs. 2012 Jul 30;72(11):1535-41. doi: 10.2165/11209590-000000000-00000. Review. PubMed PMID: 22788238.

6: De Smaele E, Ferretti E, Gulino A. Vismodegib, a small-molecule inhibitor of the hedgehog pathway for the treatment of advanced cancers. Curr Opin Investig Drugs. 2010 Jun;11(6):707-18. Review. PubMed PMID: 20496266.